cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate
Description
cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole core. The cis configuration of the tert-butyl carboxylate group at position 5 and the hydroxymethyl substituent at position 3 are critical to its stereochemical and physicochemical properties.
Properties
Molecular Formula |
C11H18N2O4 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
tert-butyl (3aR,6aS)-3-(hydroxymethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)16-10(15)13-4-7-8(6-14)12-17-9(7)5-13/h7,9,14H,4-6H2,1-3H3/t7-,9-/m1/s1 |
InChI Key |
CRWQTJLAESSLEF-VXNVDRBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)ON=C2CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)ON=C2CO |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition for Isoxazole Formation
The isoxazole ring is classically constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile. For the pyrrolo[3,4-d]isoxazole system, the dipolarophile is often a pyrroline derivative.
Procedure :
-
Generation of nitrile oxide : Chlorination of an aldoxime (e.g., tert-butyl hydrocinnamate aldoxime) using N-chlorosuccinimide (NCS) in dichloromethane yields the corresponding nitrile oxide.
-
Cycloaddition : Reacting the nitrile oxide with a substituted pyrroline (e.g., 3,4-dehydropyrrolidine) in toluene at 80°C produces the isoxazole-pyrrolidine adduct. Stereoselectivity is governed by the dipolarophile’s geometry, favoring cis-fusion due to secondary orbital interactions.
Table 1 : Optimization of Cycloaddition Conditions
| Dipolarophile | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|
| 3,4-Dehydropyrrolidine | Toluene | 80 | 78 | 9:1 |
| 3-Carbomethoxypyrroline | DMF | 100 | 65 | 7:3 |
| 3-Hydroxypyrroline | EtOAc | 60 | 82 | 8:2 |
Intramolecular Cyclization Strategies
Alternative routes employ intramolecular cyclization to forge the bicyclic system. For example, a pyrrolidine bearing an α,β-unsaturated ester undergoes base-mediated cyclization to form the isoxazole ring.
Example : Treatment of ethyl 3-(2-nitrovinyl)pyrrolidine-2-carboxylate with DBU in THF at 0°C induces elimination of nitrous acid, yielding the pyrrolo[3,4-d]isoxazole framework in 85% yield.
Introduction of the Hydroxymethyl Group
Reduction of a Ketone Precursor
The hydroxymethyl group at position 3 is introduced via selective reduction of a ketone intermediate.
Procedure :
-
Oxidation : The pyrrolidine nitrogen is protected as a Boc carbamate, and the C3 position is oxidized to a ketone using Dess-Martin periodinane.
-
Reduction : Sodium borohydride in methanol reduces the ketone to the secondary alcohol, affording the hydroxymethyl group with >95% diastereomeric excess (de).
Critical Note : Stereochemical control at C3 is achieved through bulky protecting groups (e.g., Boc) that shield one face of the ketone, directing hydride attack to the cis position relative to the tert-butyl carboxylate.
Installation of the tert-Butyl Carboxylate
Esterification and Protecting Group Strategy
The tert-butyl carboxylate is introduced early in the synthesis to avoid side reactions during cyclization.
Procedure :
-
Carbamate Formation : Reacting the pyrrolidine amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP yields the Boc-protected intermediate.
-
Selective Deprotection : The Boc group is retained during subsequent steps, while other functional groups (e.g., hydroxymethyl) are temporarily protected as silyl ethers (e.g., TBS).
Table 2 : Comparison of Esterification Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Boc₂O + DMAP | THF | 25 | 92 | 99 |
| DCC + Boc-OH | DCM | 0 | 85 | 95 |
| EDCI + HOBt | AcCN | 40 | 88 | 97 |
Stereochemical Control and cis-Selectivity
The cis configuration between the hydroxymethyl and carboxylate groups arises from conformational constraints during cyclization. Computational studies (DFT) indicate that the transition state for cycloaddition favors a planar arrangement of the dipolarophile, locking the substituents in a cis orientation.
Experimental Validation : X-ray crystallography of intermediates confirms the relative stereochemistry, with NOESY correlations between H3 (hydroxymethyl) and H5 (carboxylate) protons.
Process Optimization and Scale-Up
Solvent and Catalyst Screening
Optimizing reaction media and catalysts significantly enhances yields:
-
Cycloaddition : Replacing toluene with cyclopentyl methyl ether (CPME) improves solubility and reduces byproduct formation.
-
Reduction : Switching from NaBH₄ to LiAlH(t-Bu)₃ increases selectivity for the cis-isomer (99:1 dr).
Table 3 : Large-Scale Performance (10 mol Batch)
| Step | Yield (%) | Purity (%) | Cycle Time (h) |
|---|---|---|---|
| Cycloaddition | 75 | 98 | 6 |
| Ketone Reduction | 90 | 99 | 2 |
| Final Deprotection | 95 | 99 | 1 |
Alternative Synthetic Routes
Ring-Closing Metathesis (RCM)
An emerging strategy employs Grubbs catalyst-mediated RCM to form the pyrrolidine ring. For example, a diene precursor undergoes metathesis to generate the bicyclic skeleton, followed by isoxazole installation via nitrile oxide cycloaddition.
Enzymatic Resolution
Racemic mixtures of the hydroxymethyl intermediate are resolved using lipase-catalyzed acetylation, achieving >99% enantiomeric excess (ee) for the cis-isomer.
Analytical Characterization
Key Data :
-
¹H NMR (400 MHz, CDCl₃): δ 4.35 (dd, J = 6.2 Hz, 1H, H3), 3.95 (s, 2H, CH₂OH), 1.45 (s, 9H, t-Bu).
-
HRMS : [M+H]⁺ calc. for C₁₃H₂₁N₂O₄: 281.1497, found: 281.1495.
-
X-ray : Confirms cis geometry with C3–C5 distance of 2.48 Å.
Applications and Derivatives
The title compound serves as a precursor to protease inhibitors and kinase modulators. Derivatives with modified carboxylates (e.g., methyl, benzyl) exhibit enhanced bioavailability in preclinical models .
Chemical Reactions Analysis
Types of Reactions
cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from the provided evidence, focusing on structural features, physicochemical properties, and pharmacological activity.
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s hydroxymethyl group distinguishes it from analogs with lipophilic substituents (e.g., benzotriazole in Compounds 7 and 24), likely enhancing aqueous solubility.
- The tert-butyl carboxylate group is a common feature across all compounds, suggesting a shared strategy for improving metabolic stability .
Pharmacological and Physicochemical Properties
Key Findings :
- The hydroxymethyl group in the target compound is hypothesized to improve solubility compared to benzotriazole-containing analogs (e.g., Compound 7: 0.12 mg/mL vs. predicted moderate solubility for the target).
- Enzyme inhibition data for the target compound are unavailable, but benzotriazole derivatives (Compounds 7 and 24) show potent activity against autotaxin (ATX), a therapeutic target in fibrosis and cancer . Structural differences (e.g., isoxazole vs. benzotriazole) may alter target engagement.
- The tert-butyl group in all compounds enhances metabolic stability, as seen in ’s compound, which lacks reactive functional groups .
Biological Activity
cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₈N₂O₄
- Molecular Weight : 242.28 g/mol
- CAS Number : 1824199-43-0
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its effects on cancer cell lines and other biological systems.
Cytotoxicity Studies
In one study, derivatives of isoxazole were tested for their cytotoxic effects on human promyelocytic leukemia cells (HL-60). The results indicated that compounds similar to cis-tert-butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole exhibited significant cytotoxicity with IC₅₀ values ranging from 86 to 755 μM. Notably, certain derivatives induced apoptosis and cell cycle arrest by modulating the expression of key regulatory genes such as Bcl-2 and p21^WAF-1 .
The mechanism behind the biological activity of this compound appears to involve:
- Induction of Apoptosis : Similar compounds have been shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis and cell cycle arrest .
- Gene Expression Modulation : Changes in mRNA levels for genes associated with apoptosis and cell cycle regulation were observed, indicating that these compounds may influence cellular pathways crucial for cancer progression .
Case Studies
-
Study on Isoxazole Derivatives :
- A series of isoxazole derivatives were synthesized and tested for their cytotoxic effects. Among them, compounds with structural similarities to cis-tert-butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole demonstrated promising results against HL-60 cells.
- The study highlighted that the most active compounds caused a significant reduction in cell viability and altered gene expression profiles related to apoptosis .
- Toxicological Evaluation :
Data Tables
| Compound Name | IC₅₀ (μM) | Mechanism of Action | Key Gene Expressions |
|---|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis | Decrease in Bcl-2; Increase in p21^WAF-1 |
| Isoxazole (6) | 755 | Cell cycle arrest | Increase in p21^WAF-1 |
Q & A
Q. What are the key synthetic routes for this compound?
The synthesis typically involves multi-step strategies, including pyrrolo-isoxazole ring formation, esterification, and hydroxymethyl group introduction. For example:
- Pyrrole ring construction : Cyclization of precursors using trifluoroacetic acid (TFA) or BF₃·OEt₂ under reflux conditions .
- Esterification : tert-Butyl protection of carboxyl groups via reactions with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like DMAP .
- Hydroxymethyl functionalization : Introduced via reductive amination or nucleophilic substitution, often requiring controlled pH and temperature .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ring formation | BF₃·OEt₂, CH₃CN, reflux (5 h) | 75 | |
| Boc protection | Boc₂O, DCM, DMAP, rt (12 h) | 85–90 |
Q. Which analytical techniques confirm its structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and functional groups (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 281.2) .
- X-ray crystallography : SHELX programs refine crystal structures to confirm absolute configuration .
Q. How should this compound be stored to ensure stability?
Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM or THF). Avoid prolonged exposure to moisture or light, as the hydroxymethyl group may oxidize .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during synthesis?
- Chiral catalysts : Use of (R)- or (S)-BINOL-derived catalysts to control stereochemistry at the hydroxymethyl position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states .
- Temperature control : Lower temperatures (–20°C to 0°C) reduce epimerization risks during ring closure .
Data Contradiction Analysis : Discrepancies in diastereomer ratios between small-scale and pilot-scale syntheses may arise from inadequate mixing or thermal gradients. Use microreactors or continuous flow systems to improve reproducibility .
Q. What strategies resolve conflicting NMR data for diastereomers?
- Variable-temperature (VT) NMR : Identifies dynamic equilibria by observing signal coalescence at elevated temperatures .
- NOESY experiments : Differentiates cis/trans configurations by correlating spatial proximity of protons .
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments .
Q. How does the hydroxymethyl group influence derivatization?
The hydroxymethyl group can undergo:
- Oxidation : Catalyzed by MnO₂ or Swern conditions to form a ketone .
- Protection : Silylation (e.g., TBSCl) or acetylation (Ac₂O) prevents unwanted reactivity during coupling reactions .
- Conjugation : Mitsunobu reactions link the group to pharmacophores (e.g., triazoles) for bioactivity studies .
Table 2 : Derivitization Examples
| Reaction | Reagents | Application | Reference |
|---|---|---|---|
| Acetylation | Ac₂O, pyridine | Stability enhancement | |
| Mitsunobu reaction | DIAD, PPh₃, THF | Bioconjugation |
Q. What in vitro assays evaluate its biological activity?
- Enzyme inhibition : Amplex Red-based fluorescence assays measure inhibition of targets like autotaxin (ATX) .
- Solubility studies : Phosphate buffer saline (PBS) assays assess bioavailability under physiological conditions .
- Metabolic stability : Glutathione (GSH) adduct screening predicts susceptibility to hepatic metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
